molecular formula C6H16Cl2N2OS B2365712 [3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride CAS No. 2418629-92-0

[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride

Cat. No.: B2365712
CAS No.: 2418629-92-0
M. Wt: 235.17
InChI Key: GIXRIQDBLSVRLZ-QRJXBKLXSA-N
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Description

[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride serves as a critical chemical intermediate and scaffold in pharmaceutical research, particularly in the development of novel heteroaryl compounds for the treatment of pain. This compound is integral to the synthesis of molecules that target voltage-gated sodium channels (Navs), which are biological mediators of electrical signaling and play a central role in pain sensation . Inhibiting specific Nav isoforms is a validated therapeutic strategy for managing neuropathic pain conditions, including post-herpetic neuropathy, diabetic neuropathy, and post-surgical nerve injury pain . Furthermore, the structural features of this cyclobutylmethanamine derivative make it a valuable building block for cyclin-dependent kinase (CDK) inhibitory compounds . Such inhibitors are investigated for treating disorders involving abnormal cellular proliferation, including various cancers, autoimmune disorders, and inflammatory conditions, by interfering with key phases of the cell cycle and promoting apoptosis . Its incorporation into more complex heterocyclic structures is a key strategy in medicinal chemistry for modulating the potency and selectivity of potential drug candidates.

Properties

IUPAC Name

[3-(methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2OS.2ClH/c1-10(8,9)6-2-5(3-6)4-7;;/h5-6,8H,2-4,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXRIQDBLSVRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1CC(C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Cyclobutanone Precursors

A foundational approach involves reductive amination of 3-oxocyclobutanecarboxylic acid derivatives. For example, N-Methylcyclobutanamine hydrochloride (848497-98-3) is synthesized via sodium cyanoborohydride-mediated reduction of a Schiff base formed between cyclobutanone and methylamine.

Reaction Conditions :

  • Substrate : 2-Oxo-cyclopentanecarboxylic acid ethyl ester
  • Amine Source : N-Methylcyclobutanamine hydrochloride
  • Reducing Agent : Sodium cyanoborohydride (NaBH3CN)
  • Solvent : Methanol
  • Additives : Sodium acetate, 4Å molecular sieves
  • Yield : 79%

This method ensures retention of the cyclobutane ring integrity while introducing the methylamine moiety.

Coupling Reactions for Cyclobutylamine Intermediates

Benzotriazole-based coupling agents, such as benzotriazol-1-yloxyl-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP), facilitate amide bond formation between cyclobutanecarboxylic acids and amines. A representative procedure involves:

Reaction Conditions :

  • Carboxylic Acid : (S)-2-(Tert-butoxycarbonylamino)-2-(4-oxocyclohexyl)acetic acid
  • Amine : N-Methylcyclobutanamine hydrochloride
  • Coupling Agent : PyBOP
  • Base : Diisopropylethylamine (DIPEA)
  • Solvent : N,N-Dimethylformamide (DMF)
  • Yield : 86–91%

This route is critical for generating advanced intermediates en route to the target compound.

Final Salt Formation and Purification

Dihydrochloride Salt Precipitation

The free base of [3-(Methylsulfonimidoyl)cyclobutyl]methanamine is treated with hydrochloric acid (HCl) in ethanol to precipitate the dihydrochloride salt.

Procedure :

  • Acid Concentration : 2M HCl in ethanol
  • Temperature : 0–5°C (to prevent decomposition)
  • Crystallization Solvent : Ethanol/Diethyl ether
  • Purity : >98% (HPLC)

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield Advantages Limitations
Reductive Amination NaBH3CN, MeOH 79% Mild conditions, high stereoselectivity Requires dry solvents
PyBOP Coupling PyBOP, DIPEA, DMF 91% Rapid amide formation Costly coupling agents
Sulfonimidoylation EDC·HCl, TEA, THF 78% Direct functionalization Sensitivity to moisture

Optimization Strategies and Challenges

Stereochemical Control

The stereochemistry at the sulfonimidoyl sulfur center is controlled using chiral auxiliaries or asymmetric oxidation. For instance, Sharpless asymmetric dihydroxylation catalysts enable enantioselective sulfoxidation prior to imidation.

Scalability Considerations

Large-scale synthesis requires replacing PyBOP with cost-effective alternatives like HATU or T3P. Solvent selection (e.g., switching from DMF to acetonitrile) reduces purification complexity.

Chemical Reactions Analysis

Types of Reactions

[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfonamides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Cyclobutylmethanamine Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Type Pharmacological Notes Reference CAS/ID
[3-(Methylsulfonimidoyl)cyclobutyl]methanamine dihydrochloride* C₆H₁₄Cl₂N₂OS 249.16 (calc.) Methylsulfonimidoyl Hypothesized: Sulfonimidoyl may modulate enzyme inhibition or receptor binding Not explicitly listed
[3-(1H-Imidazol-1-yl)cyclobutyl]methanamine dihydrochloride C₈H₁₅Cl₂N₃ 224.13 Imidazole Potential CNS activity (heterocyclic amine analog) EN300-743449
trans-[3-(Difluoromethyl)cyclobutyl]methanamine hydrochloride C₆H₁₂ClF₂N 195.62 Difluoromethyl Enhanced lipophilicity; possible metabolic stability 2940861-99-2
(3,3-Difluorocyclobutyl)methanamine hydrochloride C₅H₁₀ClF₂N 169.60 3,3-Difluoro Used in fluorinated drug candidates 1250444-03-1
[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanamine dihydrochloride C₁₀H₁₄Cl₂N₄ 261.15 Triazole Versatile scaffold for kinase inhibitors 1803592-42-8
3-Methylcyclobutanamine hydrochloride C₅H₁₂ClN 121.61 Methyl Simple amine; precursor for larger analogs 1093951-55-3

*Calculated properties based on structural analogs.

Structural and Functional Differences

This group may enhance interactions with sulfur-binding enzymes or receptors . Heterocyclic Substituents: Imidazole () and triazole () derivatives exhibit nitrogen-rich pharmacophores, often associated with CNS or antimicrobial activity. Fluorinated Derivatives: Difluoro or trifluoromethyl groups (e.g., ) improve metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity.

Molecular Weight and Solubility :

  • The dihydrochloride salt form of [3-(Methylsulfonimidoyl)cyclobutyl]methanamine (calculated MW ~249.16) is heavier than simpler analogs like 3-methylcyclobutanamine hydrochloride (MW 121.61) , likely improving aqueous solubility compared to neutral amine forms.

Biological Activity

[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutyl ring with a methylsulfonimidoyl substituent and a methanamine group, which contributes to its unique chemical properties. The dihydrochloride form enhances its solubility and stability, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can lead to alterations in enzyme activity, receptor binding, and modulation of signaling pathways. The compound may exhibit effects similar to those observed in other sulfonamide derivatives, which are known for their antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures can exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways. The potential of this compound as an antimicrobial agent warrants further investigation.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Similar sulfonamide compounds have been reported to inhibit cell proliferation in various cancer cell lines, including lung and hepatocellular carcinoma models . The mechanism likely involves the inhibition of key enzymes involved in cell cycle regulation.

Case Studies

StudyFindings
Gomha et al. (2017)Reported in vitro antitumor activities against human lung and hepatocellular cancer cells using structurally related compounds.
Novel Compound EvaluationInvestigated the synthesis of derivatives that showed enhanced mitochondrial respiratory activity, suggesting potential for metabolic modulation in cancer therapy .

Research Applications

The compound's unique structure makes it a valuable building block in organic synthesis and medicinal chemistry. Its potential applications include:

  • Drug Development : As a lead candidate for new antimicrobial or anticancer therapies.
  • Biochemical Research : To study enzyme inhibition and cellular signaling pathways.
  • Material Science : In the development of new materials with specific chemical properties.

Comparison with Similar Compounds

When compared to other sulfonamide derivatives, this compound shows unique biological profiles due to its specific functional groups. This uniqueness may confer distinct therapeutic advantages over traditional sulfonamides, particularly in terms of selectivity and potency against specific targets .

Q & A

Q. What are the established synthetic routes for [3-(Methylsulfonimidoyl)cyclobutyl]methanamine dihydrochloride, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis of sulfonimidoyl-containing compounds typically involves multi-step processes. A plausible route could start with cyclobutane derivatives functionalized with methylthio groups, followed by sulfonimidoylation using ammonia or hydroxylamine derivatives under oxidative conditions. Key steps include:

Sulfonimidoylation : Reacting methylthio-cyclobutane with NH-sources (e.g., NH2_2Cl) in the presence of oxidizing agents like mCPBA to form the sulfonimidoyl group .

Amine Functionalization : Introducing the methanamine group via reductive amination or nucleophilic substitution, followed by dihydrochloride salt formation using HCl gas or aqueous HCl .
Critical parameters include reaction temperature (optimized between 0–25°C for sulfonimidoylation), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of oxidizing agents to minimize side reactions. Purification via recrystallization or column chromatography is essential for high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing [3-(Methylsulfonimidoyl)cyclobutyl]methanamine dihydrochloride, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Prioritize signals for cyclobutane protons (δ 2.5–3.5 ppm, multiplet splitting due to ring strain) and methanamine NH2_2 (δ 1.5–2.5 ppm, broad singlet). The sulfonimidoyl group’s NH proton appears as a singlet near δ 5.0–6.0 ppm .
  • ¹³C NMR : Identify the cyclobutane carbons (δ 25–35 ppm) and sulfonimidoyl sulfur-bound carbon (δ 50–60 ppm) .
  • Mass Spectrometry (HRMS) : Look for molecular ion peaks matching the molecular formula (C7_7H15_{15}Cl2_2N2_2OS) and characteristic fragmentation patterns (e.g., loss of HCl or cyclobutane ring cleavage) .
  • X-ray Crystallography : Resolve the stereochemistry of the sulfonimidoyl group and confirm salt formation via Cl⁻ counterion positioning .

Q. What are the recommended storage conditions for [3-(Methylsulfonimidoyl)cyclobutyl]methanamine dihydrochloride to maintain structural integrity over extended periods?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Desiccants like silica gel should be used to prevent hydrolysis of the sulfonimidoyl group. Periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are advised to monitor degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the biological activity of [3-(Methylsulfonimidoyl)cyclobutyl]methanamine dihydrochloride?

  • Methodological Answer : Discrepancies often arise from incomplete force-field parameterization of the sulfonimidoyl group in molecular docking. To address this:

Refine Computational Models : Use quantum mechanical (QM) calculations (e.g., DFT at the B3LYP/6-31G* level) to optimize the sulfonimidoyl geometry before docking studies .

Validate Experimentally : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities for targets like neurotransmitter receptors. Compare results with docking scores to recalibrate parameters .

Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., trifluoromethylpyridinyl methanamines) to identify trends in activity-structure relationships .

Q. What strategies optimize the cyclobutane ring stability in [3-(Methylsulfonimidoyl)cyclobutyl]methanamine dihydrochloride under varying pH conditions during pharmacological assays?

  • Methodological Answer : Cyclobutane rings are prone to ring-opening under acidic or basic conditions. Mitigation strategies include:
  • Buffered Solutions : Use phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl (pH 8.0) to maintain neutral conditions during assays .
  • Structural Modifications : Introduce electron-withdrawing substituents (e.g., fluorine) on the cyclobutane to enhance ring stability. Monitor stability via 1^1H NMR tracking of ring protons over 24-hour incubations .

Q. How can researchers differentiate between the compound’s direct pharmacological effects and off-target interactions in complex biological systems?

  • Methodological Answer :
  • Knockout Models : Use CRISPR-edited cell lines lacking putative targets (e.g., serotonin receptors) to isolate direct effects .
  • Chemical Proteomics : Employ activity-based protein profiling (ABPP) with sulfonimidoyl-specific probes to map binding partners in lysates .
  • Dose-Response Analysis : Compare EC50_{50} values across multiple assays (e.g., cAMP inhibition vs. calcium flux) to identify concentration-dependent specificity .

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